PD 123319

receptor pharmacology radioligand binding angiotensin receptors

Many AT2 receptor studies are confounded by uncharacterized ligand efficacy. PD 123319 is the founding AT2-selective tool compound with over 1,650 published references, now functionally characterized as a partial agonist-critical for accurate experimental interpretation. • Tissue-dependent potency: IC50 6.9 nM (rabbit uterine AT2) to 210 nM (rat brain AT2) • CNS-bioavailable: crosses blood-brain barrier at 1 mg/kg/day s.c. • Unambiguous AT2 isolation in co-expressing tissues (vs. >1,000-fold AT1 selectivity over losartan) Supplied with full QC documentation (HPLC, NMR). Global shipping available.

Molecular Formula C31H32N4O3
Molecular Weight 508.6 g/mol
CAS No. 130663-39-7
Cat. No. B1663605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 123319
CAS130663-39-7
Synonyms1-((4-(Dimethylamino)-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid
EMA200
PD 123319
PD-123319
PD123319
Molecular FormulaC31H32N4O3
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C
InChIInChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38)
InChIKeyYSTVFDAKLDMYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD 123319: AT2-Selective Antagonist for RAS Research


PD 123319 (ditrifluoroacetate salt, CAS 130663-39-7) is a non-peptide small molecule that selectively binds the angiotensin II type 2 (AT2) receptor [1]. It is the founding AT2-selective ligand in the renin-angiotensin system (RAS) pharmacology field, with over 1,650 published studies referencing its use as a tool compound [2]. PD 123319 is primarily used to dissect AT2 receptor-mediated physiological functions from AT1 receptor-mediated effects. Recent functional assays have revealed that PD 123319 exhibits partial agonist properties at the AT2 receptor, a finding that fundamentally alters interpretation of experimental data obtained with this compound [3].

1 Founding non-peptide AT2-selective tool compound for RAS research
2 Cited in over 1,650 studies for AT2 functional dissection
3 Recent evidence of partial AT2 agonist properties requires context-aware design

PD 123319: Non-Interchangeability with Other Ligands


PD 123319 exhibits a complex pharmacological profile that precludes straightforward substitution with other RAS ligands. Its selectivity profile is tissue- and species-dependent: IC50 values range from 6.9 nM (rabbit uterine AT2) to 34 nM (rat adrenal AT2) to 210 nM (rat brain AT2) . Critically, 2023 functional assays demonstrate that PD 123319 acts as a partial agonist at the AT2 receptor, not a pure antagonist—a property it shares with EMA401 but not with CGP42112A (now recognized as a full agonist) [1]. This intrinsic activity means that observed physiological effects may reflect AT2 receptor stimulation rather than blockade, particularly at low concentrations [2]. Losartan targets AT1 receptors exclusively and cannot substitute for AT2-specific investigations. Selecting PD 123319 requires understanding these contextual nuances; generic substitution without accounting for tissue-specific potency differences and partial agonism will yield uninterpretable or confounded results.

Tissue-dependent potency shifts

AT2 binding affinity varies across tissue preparations; a single IC50 value may not transfer between experimental models.

Partial agonism confounds interpretation

PD 123319 exhibits partial AT2 agonist activity; observed effects may reflect receptor stimulation rather than pure blockade.

Losartan cannot substitute for AT2 studies

Losartan selectively targets AT1 receptors; AT2-mediated responses require an AT2-selective tool compound.

PD 123319: Quantitative Comparator Evidence


AT2 Binding Affinity: Tissue Selectivity vs. Losartan

PD 123319 demonstrates high-affinity binding to AT2 receptors but exhibits marked tissue-dependent potency variation. In rat adrenal cortical membranes, PD 123319 displays an IC50 of 34 nM for AT2 binding, while losartan shows negligible affinity for AT2 sites at concentrations up to 10 µM . In bovine adrenal glomerulosa cells, PD 123319 binds a second class of Ang II binding sites with an IC50 of 6.9 nM, whereas losartan shows >1,000-fold lower affinity for this population (IC50 ≈ 10 µM) . Conversely, for AT1 receptor binding in human preparations, PD 123319 is essentially inactive (Ki = 120,000 nM) compared to losartan's high affinity . This reciprocal selectivity enables unambiguous dissection of AT2-mediated signaling from AT1-mediated effects in mixed receptor populations.

AT2 Binding Selectivity
Head-to-head
~300–1,450-fold AT2 vs. losartan
Supports AT2-selective tissue dissection
IC50 6.9 nM (bovine adrenal) vs. losartan >10 µM; tissue-dependent range
receptor pharmacology radioligand binding angiotensin receptors

Adenylyl Cyclase Antagonism vs. Losartan and CGP42112A

In rat mesangial cell functional assays measuring antagonism of Ang II-induced inhibition of forskolin-stimulated adenylyl cyclase, PD 123319 demonstrates an IC50 of 1.2 ± 0.4 µM [1]. This potency is approximately 2.4-fold lower than losartan (IC50 = 0.5 ± 0.2 µM) but 4.8-fold higher than the peptidic AT2 ligand CGP42112A (IC50 = 5.7 ± 1.6 µM) in the same assay system [1]. Importantly, the functional potency of PD 123319 in this assay is markedly weaker than predicted from its membrane binding affinity, suggesting that PD 123319 may possess partial agonist properties that attenuate its apparent antagonist efficacy in functional readouts [1].

Adenylyl Cyclase Antagonism
Head-to-head
PD 123319 IC50 1.2 µM Losartan 0.5 µM CGP42112A 5.7 µM
Reported functional potency context; may reflect partial agonism
Rat mesangial cell cAMP assay
adenylyl cyclase signal transduction functional antagonism

CNS Penetration and Brain AT2 Receptor Occupancy

PD 123319 crosses the blood-brain barrier and engages central AT2 receptors following peripheral (subcutaneous) administration. In adult male rats receiving PD 123319 (1 mg/kg/day via osmotic minipumps for 14 days), significant decreases in AT2 receptor binding were observed in brain areas located inside the blood-brain barrier, specifically the inferior olive and locus coeruleus [1]. Concurrently, AT2 receptor blockade increased AT1 receptor binding and mRNA expression in both circumventricular regions (subfornical organ, median eminence) and intra-BBB nuclei (hypothalamic paraventricular nucleus) [1]. This central AT2 receptor engagement is a distinguishing feature relative to peptidic AT2 ligands such as CGP42112A, which exhibit poor CNS penetration.

CNS Penetration
Data to verify
Peripheral s.c. dosing reduces brain AT2 binding
Supports central AT2 modulation without ICV delivery
Rat osmotic minipump model; ex vivo autoradiography
blood-brain barrier CNS pharmacology neuropharmacology

Partial AT2 Agonism vs. CGP42112A and EMA401

Functional characterization using nitric oxide (NO) release assays in human aortic endothelial cells (HAEC) and AT2R-transfected CHO cells reveals that PD 123319 is a partial agonist at the AT2 receptor, not a pure antagonist [1]. In the same assay system, C21 (Compound 21) behaves as a full agonist with efficacy comparable to angiotensin II, while EMA401 exhibits partial agonism similar to PD 123319 [1]. The peptidic ligand CGP42112A was previously shown to be a full agonist at the AT2 receptor [2]. This partial agonist property of PD 123319 explains observations of beneficial effects at doses too low for antagonist efficacy and clarifies why its functional antagonist potency diverges from binding affinity [1].

Partial AT2 Agonism
Head-to-head
Efficacy rank: Ang II ≈ C21 ≈ CGP42112A > PD 123319 ≈ EMA401
Partial agonist-response context alters mechanistic interpretation
NO release in HAEC and AT2R-CHO cells
partial agonism functional selectivity biased signaling

Renal Diuresis vs. Losartan Hemodynamics

In a direct comparative study in anesthetized mongrel dogs, PD 123319 and losartan produced distinctly different renal responses [1]. Losartan (AT1 antagonist) increased renal blood flow and produced mild natriuresis, consistent with AT1-mediated vascular effects. In contrast, PD 123319 had no effect on renal hemodynamics but produced dose-related increases in urine volume and free water clearance [1]. PD 123319 did not alter circulating vasopressin levels, suggesting a direct tubular effect rather than central vasopressin inhibition [1]. This functional dissociation demonstrates that AT2 receptor modulation affects renal water handling through mechanisms entirely distinct from AT1-mediated hemodynamic regulation.

Renal Water Handling
Head-to-head
PD 123319: diuresis, no hemodynamic change Losartan: ↑ renal blood flow, natriuresis
Functional dissociation supports AT2 tubular research
Anesthetized dog model; iv administration
renal physiology diuresis water handling

PD 123319: Optimal Research Applications


AT2 vs. AT1 Functional Dissection in Mixed Tissues

Researchers studying tissues co-expressing AT1 and AT2 receptors (e.g., myocardium, adrenal gland, mesangial cells) should select PD 123319 to isolate AT2-mediated signaling. Quantitative evidence supports this application: PD 123319 binds AT2 sites in bovine adrenal glomerulosa with IC50 = 6.9 nM while losartan shows >1,000-fold lower affinity for these sites (IC50 ≈ 10 µM) . Losartan cannot achieve AT2 blockade at concentrations compatible with AT1 selectivity. For experimental designs requiring unambiguous AT2 antagonism without confounding AT1 effects, PD 123319 is the essential tool compound.

CNS AT2 Studies via Peripheral Administration

Investigators examining central AT2 receptor function without stereotaxic intracerebroventricular delivery should prioritize PD 123319 over peptidic AT2 ligands. PD 123319 administered subcutaneously at 1 mg/kg/day for 14 days significantly reduces AT2 receptor binding in intra-BBB brain regions including the inferior olive and locus coeruleus, and upregulates AT1 receptor expression in the hypothalamic paraventricular nucleus [1]. This established CNS bioavailability profile distinguishes PD 123319 from CGP42112A and other peptide-based AT2 ligands that do not cross the blood-brain barrier.

Partial Agonism-Sensitive AT2 Signaling Studies

Following the 2023 functional characterization of PD 123319 as a partial agonist [2], researchers studying AT2 receptor signaling mechanisms should select PD 123319 for experiments requiring a ligand with defined intermediate intrinsic efficacy. In NO release assays using human aortic endothelial cells and AT2R-CHO cells, PD 123319 produces detectable AT2 receptor activation (efficacy < Ang II), distinguishing it from full agonists (C21, CGP42112A) [2]. This partial agonist profile is particularly relevant for studies investigating the therapeutic paradox of PD 123319's beneficial effects at sub-antagonist doses [3] and for structure-activity relationship studies exploring the agonist-antagonist spectrum at AT2 receptors.

Renal Water Handling and Tubular Function

Investigators examining AT2 receptor contributions to renal water excretion require PD 123319 specifically, as losartan produces distinct and non-overlapping renal functional responses. In anesthetized dogs, PD 123319 dose-dependently increases urine volume and free water clearance without affecting renal blood flow or vasopressin levels, whereas losartan increases renal blood flow and produces natriuresis [4]. This functional divergence establishes PD 123319 as the appropriate tool for isolating AT2-mediated tubular water handling from AT1-mediated hemodynamic and sodium transport effects.

Application
Selection Property
Validation Focus
AT2-AT1 receptor dissection in co-expressing tissues
AT2-selective binding profile
Verify AT2-mediated responses without AT1 interference
Central AT2 modulation via peripheral dosing
Blood-brain barrier penetration
Confirm CNS AT2 target engagement after systemic administration
AT2 partial agonist signaling studies
Defined intermediate intrinsic efficacy
Distinguish partial from full agonist response in AT2R assays
Renal water handling research
Functional dissociation from AT1 hemodynamics
Validate water excretion effects independent of renal blood flow changes

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